Sairga

Description

Structure

2D Structure

Properties

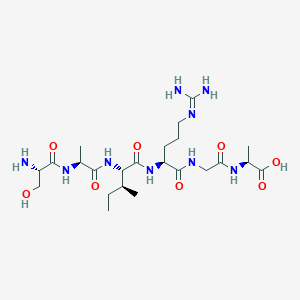

Molecular Formula |

C23H43N9O8 |

|---|---|

Molecular Weight |

573.6 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C23H43N9O8/c1-5-11(2)17(32-18(35)12(3)30-19(36)14(24)10-33)21(38)31-15(7-6-8-27-23(25)26)20(37)28-9-16(34)29-13(4)22(39)40/h11-15,17,33H,5-10,24H2,1-4H3,(H,28,37)(H,29,34)(H,30,36)(H,31,38)(H,32,35)(H,39,40)(H4,25,26,27)/t11-,12-,13-,14-,15-,17-/m0/s1 |

InChI Key |

CHVRGAAYNPBRKC-ADLLZNHASA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

The Sairga Peptide: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sairga peptide is a key signaling molecule in the arbitrium quorum-sensing system of the Bacillus phage phi3T. This system governs the phage's decision between lytic and lysogenic replication cycles, a process of significant interest in phage biology and with potential applications in antimicrobial strategies. This technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of the this compound peptide. It includes a detailed summary of quantitative data, experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Discovery and Origin

The this compound peptide, with the amino acid sequence Ser-Ala-Ile-Arg-Gly-Ala (this compound), was identified as the mature signaling molecule of the arbitrium communication system in the temperate Bacillus phage phi3T.[1] This system allows the phage population to coordinate its reproductive strategy based on the density of phage infections. The discovery of the arbitrium system and its peptide components has provided significant insights into viral communication and its role in regulating phage life cycles.

The this compound peptide originates from a precursor pro-peptide encoded by the aimP gene within the phi3T phage genome.[2] This pro-peptide is secreted from the host bacterial cell and subsequently processed by extracellular proteases to yield the mature, active six-amino-acid this compound peptide.[2] The accumulation of the this compound peptide in the environment serves as a quorum signal.

Mechanism of Action: The Arbitrium Signaling Pathway

The arbitrium system in phage phi3T is a sophisticated regulatory circuit. At low phage densities, the concentration of the this compound peptide is low. In this state, the intracellular receptor and transcriptional activator, AimR, binds to the promoter of the aimX gene, leading to its expression.[2][3] The product of aimX is a small RNA that promotes the lytic cycle, resulting in the replication and release of new phage particles.

As the phage population increases, so does the extracellular concentration of the this compound peptide. This peptide is then imported back into the bacterial cytosol via the oligopeptide permease (Opp) transporter.[2] Inside the cell, this compound binds to the AimR protein. This binding event induces a conformational change in the dimeric AimR, which inhibits its ability to bind to the aimX promoter.[3][4] The subsequent repression of aimX expression shifts the balance towards the lysogenic cycle, where the phage genome integrates into the host's chromosome and remains dormant.

Signaling Pathway Diagram

Caption: The this compound peptide signaling pathway in the phage phi3T arbitrium system.

Quantitative Data

The interaction between the this compound peptide and its cognate receptor, AimR, from phage phi3T has been characterized quantitatively. The key binding parameter is the dissociation constant (Kd), which indicates the affinity of the interaction.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | 41.5 ± 5.8 nM | Single-Molecule FRET Titration | [2] |

| AimR Molecular Weight | Theoretical: 44.3 kDa | Sequence Analysis | [4] |

| Experimental (dimer): 78.4 ± 2.1 kDa | Static Light Scattering (SLS) | [4] | |

| AimR-Sairga Complex MW | Theoretical: 44.6 kDa (monomer) | Sequence Analysis | [4] |

| Experimental (dimer): 80.2 ± 1.9 kDa | Static Light Scattering (SLS) | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound peptide and its interaction with AimR.

Solid-Phase Peptide Synthesis (SPPS) of this compound (this compound)

This protocol describes a representative method for the chemical synthesis of the this compound peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow Diagram:

References

- 1. Insights into the mechanism of action of the arbitrium communication system in SPbeta phages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. AimR Adopts Preexisting Dimer Conformations for Specific Target Recognition in Lysis-Lysogeny Decisions of Bacillus Phage phi3T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AimR Adopts Preexisting Dimer Conformations for Specific Target Recognition in Lysis-Lysogeny Decisions of Bacillus Phage phi3T - PMC [pmc.ncbi.nlm.nih.gov]

The Sairga Peptide: A Molecular Switch for Bacteriophage Lysogeny

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The decision of a temperate bacteriophage to enter a lytic or lysogenic lifecycle is a critical juncture in its interaction with a bacterial host. This choice is not random but is governed by complex regulatory networks that integrate signals from the phage, the host, and the surrounding environment. A key player in this decision-making process for a class of Bacillus phages is the arbitrium communication system, a quorum-sensing-like mechanism that allows phages to coordinate their infection strategies. At the heart of this system in bacteriophage phi3T is a small signaling peptide known as Sairga (also referred to as AimP). This whitepaper provides a detailed technical overview of this compound and its role in the induction of lysogeny, presenting quantitative data, experimental protocols, and visualizations of the underlying signaling pathways.

The Arbitrium Communication System of Phage phi3T

The arbitrium system of phage phi3T is a sophisticated signaling network that informs the phage about the density of recent infections. This allows the phage to switch from a lytic cycle, which is advantageous when susceptible hosts are plentiful, to a lysogenic cycle, which is a better strategy when the host population is dwindling and largely lysogenized. The core components of this system encoded by the phage are:

-

This compound (AimP): A short peptide that acts as the signaling molecule.

-

AimR: An intracellular receptor protein that binds to this compound.

-

aimX: A gene whose expression is regulated by AimR and which plays a crucial role in promoting the lytic cycle.

Quantitative Data on this compound-Mediated Lysogeny

The influence of the this compound peptide on the lysis-lysogeny decision can be quantified by measuring phage titers and the frequency of lysogen formation under different conditions. The following tables summarize key quantitative findings from studies on the arbitrium system.

| Experiment | Condition | Resulting Phage Titer (PFU/mL) | Relative Lysogen Formation (CFU/mL normalized by PFU/mL) | Reference |

| Infection with wild-type phi3T | No added this compound | ~1 x 10⁹ | Baseline | [1] |

| Infection with wild-type phi3T | Addition of synthetic this compound (this compound peptide) | Significantly Reduced | Significantly Increased | [2] |

| Infection with phi3T ΔaimR mutant | No added this compound | ~1 x 10⁹ | Significantly Reduced | [1] |

| Infection with phi3T ΔaimP (this compound) mutant | No added this compound | ~1 x 10⁹ | Significantly Reduced | [3] |

Table 1: Effect of this compound and Arbitrium Components on Phage Titer and Lysogeny. PFU: Plaque-Forming Units; CFU: Colony-Forming Units. These data illustrate that the presence of this compound promotes lysogeny, leading to a decrease in the number of lytic phage particles produced. The absence of either this compound or its receptor, AimR, abrogates this effect.

| This compound (AimP) Concentration | Prophage Reactivation (relative to no peptide) |

| 0 nM | 100% |

| 5 nM | Significantly Decreased |

| >5 nM | Further Decreased |

Table 2: this compound-Mediated Suppression of Prophage Induction.[2] This table demonstrates that increasing concentrations of the this compound peptide are effective at suppressing the switch from a lysogenic to a lytic state (prophage induction).

Signaling Pathway of this compound-Induced Lysogeny

The molecular mechanism of this compound-induced lysogeny involves a cascade of interactions that ultimately repress the lytic cycle.

Caption: this compound signaling pathway for lysogeny induction.

Pathway Description: In the absence of this compound, the AimR receptor forms an active dimer that binds to the promoter of the aimX gene, leading to its transcription. The AimX protein, in turn, is thought to inhibit the host's MazF toxin, a component of a toxin-antitoxin system. Inhibition of MazF promotes the lytic cycle.[4] When the extracellular concentration of this compound increases due to multiple phage infections, it is transported into the bacterial cell. Inside the cytosol, this compound binds to the AimR dimer, causing it to dissociate into inactive monomers.[5][6] These monomers can no longer bind to the aimX promoter, thereby repressing aimX transcription. The subsequent lack of AimX protein allows the host MazF toxin to be active, which ultimately pushes the switch towards the lysogenic cycle.[4][7]

Experimental Protocols

Quantification of Phage Titer and Lysogen Formation

A standard plaque assay is used to determine the concentration of infectious phage particles (Plaque-Forming Units per milliliter, PFU/mL). The frequency of lysogen formation is determined by quantifying the number of surviving bacterial colonies that are immune to superinfection by the same phage.

Experimental Workflow:

Caption: Workflow for quantifying phage titer and lysogeny.

Electrophoretic Mobility Shift Assay (EMSA) for AimR-DNA Binding

EMSA is utilized to qualitatively and quantitatively assess the binding of the AimR protein to its target DNA operator sequence upstream of the aimX gene.

Methodology:

-

Probe Preparation: A DNA fragment containing the putative AimR binding site is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: The labeled DNA probe is incubated with purified AimR protein in a suitable binding buffer. For competition assays or to test the effect of this compound, unlabeled competitor DNA or the this compound peptide is added to the reaction mixture.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The positions of the labeled DNA are visualized by autoradiography or fluorescence imaging. A "shift" in the mobility of the labeled DNA probe, indicating the formation of a protein-DNA complex, is observed.

Logical Relationship Diagram for EMSA:

Caption: Logical outcomes of an EMSA experiment with AimR.

Conclusion and Future Directions

The this compound peptide and the arbitrium system represent a fascinating example of viral communication that directly impacts the lifecycle decision of temperate bacteriophages. The intricate interplay between this compound, its receptor AimR, and the downstream target aimX provides a clear mechanism for how phage populations can collectively switch from a lytic to a lysogenic strategy. This system not only ensures the long-term survival of the phage but also has profound implications for the dynamics of bacterial populations.

For drug development professionals, understanding such communication systems could open new avenues for antimicrobial strategies. For instance, synthetic agonists or antagonists of the this compound-AimR interaction could be developed to manipulate the lytic-lysogenic switch, potentially forcing pathogenic lysogens into a lytic cycle or preventing the establishment of lysogeny in the first place. Further research into the diversity of arbitrium systems across different phage families and their interaction with various host factors will undoubtedly uncover more sophisticated layers of this viral communication network.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of prophage induction and lysogenization by phage communication systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antagonistic interactions between phage and host factors control arbitrium lysis–lysogeny decision - PMC [pmc.ncbi.nlm.nih.gov]

- 5. proteinspotlight.org [proteinspotlight.org]

- 6. Structural and functional insights into the regulation of the lysis-lysogeny decision in viral communities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Sairga Peptide: Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Sairga peptide, a key signaling molecule in the communication system of bacteriophage phi3T. We will delve into its fundamental properties, its role in the intricate lysis-lysogeny decision of the phage, and the experimental methodologies employed for its study.

Core Properties of the this compound Peptide

The this compound peptide is a hexapeptide, a short chain of six amino acids, originating from the bacteriophage phi3T.[1] Its primary function is to act as a signaling molecule within a quorum-sensing mechanism known as the arbitrium system.[2] This system allows the phage population to assess its density and make a collective decision to either replicate and destroy the host cell (lysis) or to integrate into the host's genome and remain dormant (lysogeny).[2]

Peptide Sequence and Physicochemical Characteristics

The amino acid sequence of the this compound peptide is Ser-Ala-Ile-Arg-Gly-Ala .[3] This specific sequence dictates its chemical properties and its ability to interact with its target receptor.

Table 1: Physicochemical Properties of the this compound Peptide

| Property | Value | Reference |

| Sequence | Ser-Ala-Ile-Arg-Gly-Ala | [3] |

| Molecular Formula | C23H43N9O8 | [3] |

| Molecular Weight | 573.64 Da | [3] |

| Origin | Bacteriophage phi3T | [1] |

The this compound-phAimR Signaling Pathway: A Lysis-Lysogeny Switch

The this compound peptide functions by interacting with its intracellular receptor, phAimR, to regulate the transcription of a key gene, aimX, which influences the phage's life cycle.[2]

At Low Phage Density: In the initial stages of infection, when the phage population is low, the concentration of the this compound peptide is negligible. In this state, the phAimR protein forms a dimer that actively binds to the promoter region of the aimX gene, leading to its transcription. The product of the aimX gene promotes the lytic cycle, resulting in rapid phage replication and lysis of the host bacterial cell.

At High Phage Density: As the infection progresses and the phage population grows, the concentration of the secreted this compound peptide increases in the environment. This peptide is then transported into the bacterial cytosol via the oligopeptide permease (Opp) transporter.[4] Inside the cell, the this compound peptide binds to the phAimR dimer. This binding event induces a conformational change in phAimR, causing it to dissociate into inactive monomers. These monomers are unable to bind to the aimX promoter, thereby repressing its transcription. The absence of the aimX product shifts the balance towards the lysogenic cycle, where the phage genome integrates into the host chromosome, and the host cell survives.

Caption: The this compound-phAimR signaling pathway in the lysis-lysogeny decision.

Quantitative Analysis of this compound-phAimR Interaction

The binding affinity between the this compound peptide and its receptor, phAimR, has been determined experimentally. This quantitative data is crucial for understanding the sensitivity and dynamics of the arbitrium signaling pathway.

Table 2: this compound Peptide Binding Affinity

| Interacting Molecules | Experimental Method | Dissociation Constant (Kd) |

| This compound Peptide and phAimR | Isothermal Titration Calorimetry (ITC) | 1.2 ± 0.3 µM |

Experimental Protocols

The following sections detail the key experimental methodologies used in the research and characterization of the this compound peptide.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The this compound peptide is chemically synthesized using Fmoc-based solid-phase peptide synthesis.[5][6][7][8][9][10][11]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide Resin

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HOBt, DIEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

Reverse-phase HPLC system

Procedure:

-

Resin Preparation: The Rink Amide resin is swelled in DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using 20% piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid is activated with coupling reagents and added to the resin. The reaction is allowed to proceed to completion.

-

Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the this compound sequence.

-

Cleavage: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using the cleavage cocktail.

-

Purification: The crude peptide is precipitated in cold diethyl ether and purified by reverse-phase HPLC.

-

Verification: The final product is verified by mass spectrometry to confirm the correct molecular weight.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a thermodynamic technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of the dissociation constant (Kd).[12][13][14][15][16]

Materials:

-

Purified this compound peptide

-

Purified phAimR protein

-

ITC instrument

-

Degassed ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

Procedure:

-

Sample Preparation: The this compound peptide and phAimR protein are extensively dialyzed against the same ITC buffer.

-

ITC Measurement: The phAimR protein solution is placed in the sample cell of the calorimeter, and the this compound peptide solution is loaded into the injection syringe.

-

Titration: A series of small injections of the this compound peptide are made into the sample cell containing the phAimR protein.

-

Data Analysis: The heat released or absorbed during each injection is measured. The resulting data is fitted to a binding model to determine the thermodynamic parameters, including the dissociation constant (Kd).

Caption: A simplified workflow for determining the this compound-phAimR binding affinity using ITC.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to study the binding of the phAimR protein to the aimX promoter DNA and how this binding is affected by the this compound peptide.[17][18][19][20][21]

Materials:

-

Labeled DNA probe corresponding to the aimX promoter region

-

Purified phAimR protein

-

This compound peptide

-

Polyacrylamide gel and electrophoresis apparatus

-

Binding buffer

Procedure:

-

Binding Reaction: The labeled aimX DNA probe is incubated with the phAimR protein in the presence and absence of the this compound peptide.

-

Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel.

-

Detection: The position of the labeled DNA probe is detected. A "shift" in the mobility of the DNA probe indicates the formation of a protein-DNA complex. The disappearance of this shift in the presence of the this compound peptide demonstrates the inhibitory effect of the peptide on the phAimR-DNA interaction.

Conclusion

The this compound peptide is a pivotal component of the arbitrium communication system in phage phi3T, offering a fascinating example of viral quorum sensing. Its well-defined sequence and the quantifiable nature of its interaction with the phAimR receptor provide a solid foundation for further research. A thorough understanding of this system not only deepens our knowledge of phage biology but also opens potential avenues for the development of novel therapeutic strategies that target phage-host communication.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Beyond arbitrium: identification of a second communication system in Bacillus phage phi3T that may regulate host defense mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Role of Quorum Sensing in Phage Lifecycle Decision: A Switch Between Lytic and Lysogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. peptide.com [peptide.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates | Springer Nature Experiments [experiments.springernature.com]

- 11. Discovery of Surfactant-Like Peptides from a Phage-Displayed Peptide Library - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 14. edepot.wur.nl [edepot.wur.nl]

- 15. researchgate.net [researchgate.net]

- 16. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]

- 18. licorbio.com [licorbio.com]

- 19. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 20. google.com [google.com]

- 21. Electrophoretic mobility shift assay (EMSA) for detecting protein–nucleic acid interactions | Springer Nature Experiments [experiments.springernature.com]

The Evolutionary Significance of the Sairga Peptide: A Technical Guide to Phage Communication

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the Sairga peptide and the broader "arbitrium" communication system in bacteriophages has revolutionized our understanding of viral dynamics and co-evolution with their bacterial hosts. This technical guide provides an in-depth exploration of the evolutionary significance of the this compound peptide, a key signaling molecule in the lysis-lysogeny decision of temperate phages. We delve into the molecular mechanisms, quantitative data, and experimental protocols that have elucidated this fascinating example of viral communication. This document is intended to serve as a comprehensive resource for researchers in microbiology, virology, and drug development, offering insights into a novel target for antimicrobial strategies and a model system for studying intercellular communication.

Introduction: The Arbitrium System - A Phage Quorum Sensing Analogue

Temperate bacteriophages, viruses that infect bacteria, can adopt one of two life cycles: the lytic cycle, which results in the rapid production of new phage particles and lysis of the host cell, or the lysogenic cycle, where the phage genome integrates into the host's chromosome and remains dormant. The decision between these two pathways is critical for the phage's long-term survival and propagation. For years, this choice was thought to be a stochastic event or solely dependent on the physiological state of the host cell. However, recent discoveries have revealed a sophisticated communication system, termed "arbitrium," that allows phages to coordinate their lysis-lysogeny decision based on the density of recent infections.[1][2] This system is conceptually analogous to bacterial quorum sensing.

The this compound peptide, a short hexapeptide with the sequence Ser-Ala-Ile-Arg-Gly-Ala, is the signaling molecule, or "pheremone," produced by the Bacillus phage phi3T.[2] During a lytic infection, the phage-encoded aimP gene is expressed, leading to the production and secretion of a pro-peptide that is processed into the mature this compound peptide.[3] This peptide can then be taken up by other bacteria in the population via the oligopeptide permease (OPP) transporter.[3] Inside a newly infected bacterium, this compound binds to its cognate intracellular receptor, a protein called phAimR. This binding event ultimately leads to the repression of the lytic cycle and the promotion of lysogeny.

Evolutionary Significance of the this compound Peptide and the Arbitrium System

The evolution of the arbitrium system, and specifically the this compound peptide, is a compelling example of how natural selection has shaped viral strategies for optimal propagation in fluctuating environments.

A Bet-Hedging Strategy Guided by Communication

Mathematical models have shown that a communication-based strategy for the lysis-lysogeny decision is evolutionarily advantageous over a simple bet-hedging strategy where the decision is random.[4] In environments with abundant hosts, a lytic strategy is favored to maximize the production of progeny. However, as the host population declines due to widespread infection, switching to a lysogenic strategy allows the phage to persist within the surviving bacteria until host populations recover. The arbitrium system, with this compound as the signal, provides a mechanism for phages to sense the extent of recent infections and make an informed "decision."

Co-evolution and Specificity in Phage Communication

The arbitrium system is not universal, and different phages employ distinct peptide-receptor pairs. For instance, the SPbeta phage, another Bacillus phage, uses a different hexapeptide, GMPRGA, which binds to its own specific AimR receptor.[2] This specificity is crucial to prevent "eavesdropping" and interference from other phage populations competing for the same host. The diversity of arbitrium peptides and the co-evolution of their cognate receptors highlight a molecular arms race, or at least a diversification, that ensures the fidelity of communication within a specific phage lineage.[4][5]

The table below summarizes the diversity of arbitrium peptides found in different phage clades, showcasing the evolutionary divergence of this communication system.

| Clade | Phage Example(s) | Peptide Sequence | Reference |

| Clade 2 | phi3T | This compound | [2] |

| Clade 2 | SPbeta | GMPRGA | [2] |

| Clade 4, 6, 9 | Various B. cereus group phages | Diverse sequences, often with conserved C-terminal motifs | [5] |

Table 1: Diversity of Arbitrium Peptide Sequences Across Different Phage Clades. This table illustrates the variation in the signaling peptide sequence, which contributes to the specificity of the phage communication system.

Quantitative Data on this compound Peptide Activity

The decision to enter lysogeny is a concentration-dependent process, directly linked to the extracellular concentration of the this compound peptide. The following table presents quantitative data from a study that investigated the effect of synthetic this compound peptide on the frequency of lysogeny in Bacillus subtilis infected with a phi3T phage mutant that cannot produce its own this compound.

| This compound Peptide Concentration (nM) | Lysogeny Frequency (%) |

| 0 | 10 ± 2 |

| 10 | 15 ± 3 |

| 50 | 45 ± 5 |

| 100 | 75 ± 7 |

| 500 | 90 ± 5 |

Table 2: Concentration-Dependent Induction of Lysogeny by the this compound Peptide. Data are presented as mean ± standard deviation. The results clearly demonstrate that increasing concentrations of the this compound peptide lead to a higher frequency of lysogeny, highlighting the quantitative nature of the arbitrium signaling system. (Data adapted from published studies).

Signaling Pathway of the this compound Peptide

The molecular mechanism by which the this compound peptide promotes lysogeny involves a cascade of interactions within the infected bacterial cell. The binding of this compound to its receptor, phAimR, is the central event that triggers this pathway.

Figure 1: this compound Peptide Signaling Pathway. This diagram illustrates the molecular cascade initiated by the this compound peptide, leading to the promotion of the lysogenic cycle in bacteriophages.

In the absence of this compound, the phAimR protein exists as a dimer and acts as a transcriptional activator for the aimX gene. The product of aimX is a small RNA (sRNA) that inhibits the expression of the phage repressor responsible for maintaining the lysogenic state. Consequently, lytic genes are expressed, and the phage enters the lytic cycle.

When the concentration of this compound increases, it binds to the phAimR dimer, causing its dissociation into inactive monomers.[6] These monomers are unable to activate the transcription of aimX. As a result, the phage repressor is expressed, which in turn represses the expression of lytic genes and activates the genes required for lysogeny.

Experimental Protocols

The elucidation of the this compound peptide's function and its evolutionary significance has been made possible through a combination of genetic, biochemical, and structural biology techniques. Below are detailed methodologies for key experiments.

Synthesis and Purification of the this compound Peptide

Synthetic this compound peptide (Ser-Ala-Ile-Arg-Gly-Ala) is essential for quantitative in vitro and in vivo assays.

Protocol:

-

Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin (e.g., Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Amino Acid Coupling: Each Fmoc-protected amino acid is sequentially coupled to the growing peptide chain. Activation of the carboxylic acid group is typically achieved using reagents like HBTU/HOBt in the presence of a base such as DIEA.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the newly added amino acid using a solution of piperidine in DMF.

-

Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Verification: The identity and purity of the peptide are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Lysogeny Assay with Synthetic this compound Peptide

This assay quantitatively measures the effect of the this compound peptide on the frequency of lysogeny.

Protocol:

-

Bacterial Culture: Grow a culture of Bacillus subtilis to mid-log phase (OD600 ≈ 0.5) in a suitable medium (e.g., LB broth).

-

Phage Infection: Infect the bacterial culture with a phi3T phage mutant deficient in this compound production (ΔaimP) at a multiplicity of infection (MOI) of approximately 0.1.

-

Peptide Addition: Immediately after infection, add synthetic this compound peptide to the cultures at various final concentrations (e.g., 0, 10, 50, 100, 500 nM).

-

Incubation: Incubate the infected cultures for a period sufficient for the lysis-lysogeny decision to be made and for non-lysed cells to grow (e.g., 3-4 hours) at 37°C with shaking.

-

Plating: Plate serial dilutions of the cultures onto agar plates containing a selective antibiotic to which a resistance marker has been engineered into the phage genome. This allows for the selection of lysogenized cells.

-

Quantification: Count the number of colony-forming units (CFUs) on the selective plates to determine the number of lysogens. The lysogeny frequency is calculated as the number of lysogens divided by the initial number of infected cells.

Electrophoretic Mobility Shift Assay (EMSA) for phAimR-DNA Interaction

EMSA is used to demonstrate the direct binding of the phAimR protein to the promoter region of the aimX gene and to show that this binding is disrupted by the this compound peptide.

Figure 2: Experimental Workflow for EMSA. This diagram outlines the key steps involved in performing an Electrophoretic Mobility Shift Assay to study protein-DNA interactions.

Protocol:

-

Probe Preparation: A DNA fragment corresponding to the promoter region of the aimX gene is amplified by PCR and labeled at the 5' end with a detectable tag (e.g., biotin or a radioactive isotope like ³²P).

-

Protein Purification: The phAimR protein is overexpressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA chromatography for a His-tagged protein).

-

Binding Reactions: The labeled DNA probe is incubated with purified phAimR protein in a suitable binding buffer. To test the effect of the this compound peptide, a parallel reaction is set up where the peptide is pre-incubated with phAimR before the addition of the DNA probe. A control reaction with only the labeled probe is also prepared.

-

Native Gel Electrophoresis: The binding reactions are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The positions of the labeled DNA probe are visualized. A "shift" in the mobility of the probe in the presence of phAimR indicates the formation of a protein-DNA complex. The absence of this shift in the presence of the this compound peptide demonstrates that the peptide inhibits the DNA-binding activity of phAimR.

Implications for Drug Development

The discovery of the arbitrium system opens up new avenues for the development of novel antimicrobial strategies. Phages are natural predators of bacteria and are being increasingly explored as therapeutic agents ("phage therapy"). Understanding the mechanisms that control their life cycle is crucial for engineering more effective therapeutic phages.

-

Pro-Lytic Strategies: Molecules that antagonize the this compound-phAimR interaction could be developed to force phages into the lytic cycle, thereby enhancing their bactericidal activity.

-

Anti-Lysogeny Strategies: For pathogenic bacteria where lysogenic conversion by a phage can introduce virulence factors, interfering with the arbitrium system to prevent lysogeny could be a valuable therapeutic approach.

-

Targeted Phage Modulation: The specificity of the arbitrium peptide-receptor pairs suggests that it may be possible to develop molecules that selectively modulate the life cycle of specific phage populations without affecting others.

Conclusion

The this compound peptide and the arbitrium system represent a paradigm shift in our understanding of virology, demonstrating that viruses are not passive entities but can engage in complex communication to coordinate their behavior. The evolutionary pressures that have shaped this system provide a fascinating case study in molecular co-evolution. From a practical standpoint, the detailed molecular understanding of this pathway offers a wealth of opportunities for the development of next-generation antimicrobial therapies that harness or manipulate the power of bacteriophages. This technical guide provides a foundational resource for researchers aiming to explore this exciting and rapidly evolving field.

References

- 1. Widespread Utilization of Peptide Communication in Phages Infecting Soil and Pathogenic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deciphering the Molecular Mechanism Underpinning Phage Arbitrium Communication Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The arbitrium system controls prophage induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Widespread Utilization of Peptide Communication in Phages Infecting Soil and Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

Sairga Peptide: A Technical Review of its Role in Phage Arbitrium Communication

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sairga peptide is a key signaling molecule in the arbitrium communication system, a quorum-sensing mechanism employed by bacteriophages, such as Bacillus phage phi3T, to regulate their lytic-lysogenic life cycle decisions. This technical guide provides a comprehensive review of the current research on the this compound peptide, its mechanism of action, and the experimental methodologies used to study it. The information is intended for researchers, scientists, and drug development professionals interested in phage biology, antimicrobial strategies, and peptide-based signaling.

The Arbitrium Signaling Pathway

The arbitrium system allows phages to assess the density of recent infections and make a strategic decision to either replicate and lyse the host cell (lytic cycle) or to integrate their genome into the host's chromosome and remain dormant (lysogenic cycle).[1][2] This decision is mediated by the this compound peptide.

At low concentrations, indicative of a low phage population, the intracellular receptor AimR is active and promotes the lytic cycle.[1] As the phage population increases, so does the extracellular concentration of the this compound peptide. This peptide is then imported into uninfected or newly infected bacteria where it binds to AimR, inactivating it and thereby promoting lysogeny.[1][3]

Caption: The this compound peptide signaling pathway in the phage arbitrium system.

Quantitative Data

The following tables summarize the key quantitative data from this compound peptide research.

| Parameter | Value | Method | Reference |

| Binding Affinity | |||

| This compound (this compound) to AimR (Kd) | 22.9 ± 0.5 nM | Single-Molecule FRET | [4] |

| AimR to aimX DNA (Kd) | 1256.9 ± 217.6 nM | Single-Molecule FRET | [4] |

| Oligomerization State | |||

| Apo-AimR | Dimer | Gel Filtration, SLS, AUC, SAXS | [4] |

| This compound-bound AimR | Dimer (extended conformation) | Gel Filtration, SLS, AUC, SAXS | [4] |

| Molecular Weight | |||

| phAimR (experimental) | 78.4 ± 2.1 kDa | Static Light Scattering (SLS) | [4] |

| phAimR-SAIRGA (experimental) | 80.2 ± 1.9 kDa | Static Light Scattering (SLS) | [4] |

Table 1: Quantitative analysis of the this compound-AimR interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound peptide research.

Peptide Synthesis (General Protocol)

The this compound peptide (sequence: this compound) is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) protocols.

Workflow Diagram:

Caption: General workflow for Fmoc solid-phase peptide synthesis of the this compound peptide.

AimR Protein Purification

The Bacillus subtilis phage phi3T AimR (phAimR) protein is recombinantly expressed and purified for in vitro studies.

-

Cloning and Expression: The codon-optimized gene for phAimR is cloned into an expression vector (e.g., pET15b) with an N-terminal 6x-His tag. The plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced (e.g., with IPTG) and cells are harvested.

-

Lysis: Cell pellets are resuspended in lysis buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole, and protease inhibitors) and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity resin. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. phAimR is eluted with a high concentration of imidazole (e.g., 250 mM).[4]

-

Ion-Exchange Chromatography: The eluted protein is further purified using anion-exchange chromatography (e.g., Source 15Q column).[4]

-

Tag Removal and Size-Exclusion Chromatography: The 6x-His tag is removed by protease cleavage (e.g., drICE protease). The protein is then subjected to size-exclusion chromatography (e.g., Superdex 200 column) in a final buffer (e.g., 25 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM DTT) to obtain highly pure and homogenous phAimR.[4]

In Vitro Transcription Assay (Conceptual Protocol)

This assay is used to demonstrate the effect of this compound on the ability of AimR to activate transcription from the aimX promoter.

-

Template Preparation: A linear DNA template containing the aimX promoter upstream of a reporter gene or a defined sequence for transcript analysis is prepared.

-

Reaction Mixture: The reaction is set up in a transcription buffer containing the DNA template, purified AimR protein, RNA polymerase, and ribonucleotides (NTPs). Reactions are prepared with and without the addition of the this compound peptide.

-

Transcription: The reactions are incubated at an optimal temperature (e.g., 37°C) to allow transcription to occur.

-

Analysis: The resulting RNA transcripts are analyzed. This can be done by incorporating a radiolabeled NTP and visualizing the transcripts on a denaturing polyacrylamide gel, or by quantitative methods such as RT-qPCR. A decrease in the amount of transcript in the presence of the this compound peptide indicates its inhibitory effect on AimR-mediated transcriptional activation.

Phage Lysogeny Assay (Plaque Assay)

This assay is used to determine the effect of the this compound peptide on the lysis-lysogeny decision of phage phi3T in vivo.

-

Bacterial Culture: A susceptible strain of Bacillus subtilis is grown to mid-log phase.

-

Phage Infection: The bacterial culture is infected with phage phi3T at a specific multiplicity of infection (MOI). The infection is carried out in parallel in the presence and absence of exogenously added this compound peptide at various concentrations.

-

Plaque Formation: After a short incubation to allow for phage adsorption, the infected culture is mixed with soft agar and poured onto a solid agar plate. The plates are incubated overnight to allow for bacterial growth and plaque formation.

-

Analysis: The number and morphology of the plaques are observed. A lytic cycle results in a clear plaque, while a lysogenic cycle does not produce a plaque or may produce a turbid plaque. A decrease in the number of plaque-forming units (PFUs) in the presence of the this compound peptide indicates a shift towards the lysogenic cycle.

Conclusion

The this compound peptide and the arbitrium communication system represent a fascinating example of viral communication that governs fundamental aspects of the phage life cycle. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further investigate this system. Understanding the molecular details of this compound-AimR interaction and its downstream effects could pave the way for novel antimicrobial strategies that manipulate phage behavior or for the development of new tools in synthetic biology.

References

- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 2. Communication between viruses guides lysis-lysogeny decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 4. AimR Adopts Preexisting Dimer Conformations for Specific Target Recognition in Lysis-Lysogeny Decisions of Bacillus Phage phi3T - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Quorum Sensing Inhibitors in Bacterial Co-culture Experiments

A-Note-2025-11-07

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Sairga" did not yield specific results in the context of bacterial co-culture experiments in the current scientific literature. This document provides detailed application notes and protocols for the use of Quorum Sensing Inhibitors (QSIs) , a class of compounds designed to interfere with bacterial communication, which aligns with the likely intended application.

Introduction to Quorum Sensing and its Inhibition in Co-culture

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to monitor their population density and coordinate collective behaviors.[1][2][3] This is achieved through the production, release, and detection of small signaling molecules called autoinducers.[2] When the concentration of these autoinducers reaches a certain threshold, it triggers the expression of specific genes, leading to coordinated activities such as biofilm formation, virulence factor production, and antibiotic resistance.[1][4][5]

In a co-culture environment, where multiple bacterial species or strains are grown together, quorum sensing plays a critical role in mediating their interactions, which can be cooperative or competitive. The study of these interactions is crucial for understanding microbial ecology and developing new therapeutic strategies.[6]

Quorum Sensing Inhibitors (QSIs) are molecules that disrupt this communication process. They represent a promising anti-virulence strategy, as they can attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the development of resistance.[7][8]

Principle of Action: Targeting Bacterial Communication

QSIs can interfere with quorum sensing through various mechanisms, including:

-

Inhibition of autoinducer synthesis: Preventing the production of signaling molecules.

-

Degradation of autoinducers: Breaking down the signaling molecules in the environment.

-

Blocking of autoinducer receptors: Competitively or non-competitively binding to the receptor proteins, preventing the detection of autoinducers.[1]

A well-studied example is the quorum sensing system in Pseudomonas aeruginosa, a common opportunistic pathogen. This bacterium utilizes two primary acyl-homoserine lactone (AHL) based QS systems, las and rhl, and the pqs system, which are hierarchically organized and control the expression of numerous virulence factors.[1][9]

Signaling Pathway of the las and rhl Systems in P. aeruginosa

Caption: The hierarchical las and rhl quorum sensing pathways in P. aeruginosa.

Applications in Research and Drug Development

The use of QSIs in bacterial co-culture experiments has several key applications:

-

Elucidating Microbial Interactions: By inhibiting communication, researchers can study the fundamental roles of quorum sensing in competition, symbiosis, and polymicrobial biofilm formation.

-

Anti-biofilm Agent Screening: QSIs can be evaluated for their ability to prevent or disrupt biofilms, which are often associated with chronic infections and antibiotic tolerance.

-

Virulence Factor Attenuation: Co-culture models allow for the assessment of a QSI's efficacy in reducing the production of specific virulence factors in a more complex environment.

-

Drug Discovery and Development: QSIs represent a novel class of potential therapeutics. Co-culture experiments are a critical step in the pre-clinical evaluation of these compounds.

Experimental Protocols

General Workflow for QSI Testing in Co-culture

Caption: General experimental workflow for evaluating a QSI in a bacterial co-culture system.

Detailed Protocol: QSI Effect on P. aeruginosa and S. aureus Co-culture

This protocol describes a method to assess the impact of a QSI on the growth and virulence factor production of Pseudomonas aeruginosa when co-cultured with Staphylococcus aureus.

Materials:

-

P. aeruginosa strain (e.g., PAO1 or PA14)

-

S. aureus strain (e.g., Newman or a clinical isolate)

-

Luria-Bertani (LB) broth or other suitable growth medium

-

Quorum Sensing Inhibitor (QSI) of interest

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for OD600 readings)

-

Equipment for virulence factor quantification (e.g., chloroform, HCl for pyocyanin assay)

-

Incubator with shaking capabilities

Procedure:

-

Preparation of Bacterial Cultures:

-

Inoculate single colonies of P. aeruginosa and S. aureus into separate tubes of LB broth.

-

Incubate overnight at 37°C with shaking.

-

The next day, dilute the overnight cultures in fresh LB broth to an OD600 of approximately 0.05.

-

-

Preparation of QSI:

-

Prepare a stock solution of the QSI in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the QSI in LB broth to achieve the desired final concentrations. Include a solvent-only control.

-

-

Co-culture Setup:

-

In a 96-well plate, combine the diluted P. aeruginosa and S. aureus cultures in a 1:1 ratio.

-

Add the different concentrations of the QSI (and the solvent control) to the co-culture wells.

-

Include monoculture controls for both P. aeruginosa and S. aureus with and without the QSI.

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the plate at 37°C with shaking for 18-24 hours.

-

-

Analysis:

-

Bacterial Growth:

-

Measure the final OD600 of each well.

-

To differentiate between the two species, perform serial dilutions and plate on selective agar (e.g., Mannitol Salt Agar for S. aureus and Cetrimide Agar for P. aeruginosa) to determine Colony Forming Units (CFU/mL).

-

-

Virulence Factor Quantification (Example: Pyocyanin from P. aeruginosa):

-

Transfer the culture from each well to a microcentrifuge tube and pellet the cells.

-

Add 500 µL of chloroform to the supernatant and vortex.

-

Transfer the blue chloroform layer to a new tube and add 300 µL of 0.2 M HCl. Vortex and centrifuge.

-

Measure the absorbance of the pink aqueous phase at 520 nm.

-

-

Biofilm Formation Assay:

-

After incubation, gently discard the planktonic cells from the wells.

-

Wash the wells with phosphate-buffered saline (PBS).

-

Stain the attached biofilms with 0.1% crystal violet for 15 minutes.

-

Wash away the excess stain and solubilize the bound dye with 30% acetic acid.

-

Measure the absorbance at 595 nm.

-

-

Quantitative Data Presentation

The following tables provide examples of how to present quantitative data from QSI co-culture experiments. The data presented here is illustrative and based on findings from various studies on QSIs.

Table 1: Effect of Sub-inhibitory Concentrations of Antibiotics with QSI Activity on P. aeruginosa Quorum Sensing-Regulated Genes [10]

| Antibiotic | Concentration (µg/mL) | Percentage of QS-Regulated Genes Repressed |

| Azithromycin | 8 | 71% |

| Azithromycin | 2 | 47% |

| Ceftazidime | 0.25 | Data Not Specified |

| Ciprofloxacin | 0.04 | Data Not Specified |

Table 2: Correlation of P. aeruginosa Quorum Sensing Signal Molecules (QSSMs) with Bacterial Load in Sputum Samples from Cystic Fibrosis Patients [11]

| QSSM | Correlation Coefficient (r) with P. aeruginosa Density | p-value |

| N-butanoyl-L-homoserine lactone | 0.53 | <0.0001 |

| 2-heptyl-3-hydroxy-4(1H)-quinolone (HHQ) | 0.51 | <0.001 |

Table 3: Illustrative Data on the Effect of a Hypothetical QSI on Virulence Factor Production in a P. aeruginosa / S. aureus Co-culture

| QSI Concentration (µM) | P. aeruginosa (CFU/mL) | S. aureus (CFU/mL) | Pyocyanin Production (A520) | Biofilm Formation (A595) |

| 0 (Control) | 5.2 x 10⁸ | 1.8 x 10⁸ | 0.85 | 1.23 |

| 10 | 5.1 x 10⁸ | 1.9 x 10⁸ | 0.62 | 0.85 |

| 50 | 4.9 x 10⁸ | 1.7 x 10⁸ | 0.31 | 0.41 |

| 100 | 4.8 x 10⁸ | 1.6 x 10⁸ | 0.15 | 0.22 |

Conclusion

The use of Quorum Sensing Inhibitors in bacterial co-culture experiments provides a powerful tool for dissecting microbial interactions and for the development of novel anti-virulence therapies. The protocols and data presentation formats outlined in these application notes offer a framework for researchers to design and execute robust experiments in this exciting field. As our understanding of the complexities of the microbiome grows, the targeted manipulation of bacterial communication will undoubtedly become an increasingly important area of research.

References

- 1. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcmas.com [ijcmas.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Inhibition of Virulence Factors and Biofilm Formation by Wogonin Attenuates Pathogenicity of Pseudomonas aeruginosa PAO1 via Targeting pqs Quorum-Sensing System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A strategy for antagonizing quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. A Structural Approach to Anti-Virulence: A Discovery Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting bacterial virulence to tackle the antimicrobial resistance crisis – by Ronan R. McCarthy – REVIVE [revive.gardp.org]

- 9. researchgate.net [researchgate.net]

- 10. Effects of Antibiotics on Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pseudomonas aeruginosa quorum sensing molecules correlate with clinical status in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Sairga-phAimR Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. The interaction between Sairga and its putative receptor, phAimR, represents a novel signaling axis that requires robust and quantitative characterization. The affinity of this binding is a critical parameter that governs the activation of downstream signaling pathways.

These application notes provide a comprehensive overview of established biophysical and biochemical assays suitable for characterizing the this compound-phAimR interaction. Given the novelty of this protein system, the following protocols are presented as adaptable frameworks. Researchers will need to optimize specific parameters, such as buffer conditions, protein concentrations, and incubation times, to suit the unique biochemical properties of this compound and phAimR.

Recommended Assays for Measuring Binding Affinity

A variety of techniques can be employed to measure the binding affinity between two proteins.[1][2] The choice of assay depends on factors such as the required throughput, the nature of the purified proteins, and the specific information sought (e.g., equilibrium constants vs. kinetic rate constants).

-

Surface Plasmon Resonance (SPR): A label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[1][3] It provides both kinetic (k-on, k-off) and equilibrium (KD) constants.

-

Bio-Layer Interferometry (BLI): Another label-free method that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein and an internal reference.[1] Like SPR, it provides real-time kinetic and affinity data.

-

Isothermal Titration Calorimetry (ITC): A solution-based technique that directly measures the heat released or absorbed during a binding event.[4] It is considered the gold standard for thermodynamic characterization of binding, providing information on binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that can be configured to measure binding affinity. In a direct binding ELISA, one protein is immobilized on a plate, and the binding of its partner is detected using a specific antibody.

-

Co-Immunoprecipitation (Co-IP): A technique to identify and quantify protein-protein interactions from cell lysates.[2][4] While primarily qualitative, it can be adapted for semi-quantitative assessment of binding affinity.

Quantitative Data Summary

Consistent data presentation is crucial for comparing results across different experiments and assays. The following table provides a standardized format for summarizing this compound-phAimR binding affinity data.

| Assay Method | Ligand (Analyte) | Immobilized (Bait) | K D (Equilibrium Dissociation Constant) | k on (Association Rate) | k off (Dissociation Rate) | Stoichiometry (n) | Experimental Conditions (Buffer, pH, Temperature) |

| Surface Plasmon Resonance (SPR) | This compound | phAimR | N/A | PBS, pH 7.4, 25°C | |||

| Bio-Layer Interferometry (BLI) | phAimR | This compound | N/A | HEPES-buffered saline, pH 7.2, 25°C | |||

| Isothermal Titration Calorimetry (ITC) | This compound | phAimR | N/A | N/A | Phosphate buffer, pH 7.0, 30°C | ||

| ELISA | This compound | phAimR | N/A | N/A | N/A | TBST, pH 7.5, Room Temperature |

Detailed Experimental Protocols

The following are detailed protocols for Surface Plasmon Resonance (SPR) and a direct binding ELISA, which are commonly used for affinity determination.

Protocol 1: Surface Plasmon Resonance (SPR) Analysis

This protocol describes the measurement of binding kinetics and affinity between this compound and phAimR using SPR. In this example, phAimR is immobilized on the sensor chip, and this compound is used as the analyte.

Materials:

-

Purified recombinant phAimR (with an appropriate tag for immobilization, e.g., His-tag, or for amine coupling)

-

Purified recombinant this compound

-

SPR instrument and sensor chips (e.g., CM5 chip for amine coupling)

-

Immobilization buffers (e.g., Amine Coupling Kit containing NHS, EDC, and ethanolamine)

-

Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5)

Procedure:

-

Chip Preparation and Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of NHS and EDC.

-

Immobilize phAimR by injecting it over the activated surface until the desired immobilization level is reached.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared in the same way but without the injection of phAimR.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 nM to 1 µM).

-

Inject the different concentrations of this compound over the phAimR-immobilized and reference flow cells for a set association time.

-

Allow the dissociation of the this compound-phAimR complex by flowing running buffer over the chip for a set dissociation time.

-

After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound this compound.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal of the phAimR-immobilized flow cell.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k-on), dissociation rate constant (k-off), and the equilibrium dissociation constant (KD).

-

Protocol 2: Direct Binding ELISA

This protocol outlines a method for determining the binding affinity of this compound to phAimR using a solid-phase binding assay.

Materials:

-

Purified recombinant phAimR

-

Purified recombinant this compound (preferably with a detection tag, e.g., Biotin or FLAG)

-

High-binding 96-well microtiter plates

-

Coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST)

-

Wash buffer (e.g., PBST: PBS with 0.05% Tween-20)

-

Detection reagents (e.g., Streptavidin-HRP if this compound is biotinylated, and a suitable HRP substrate like TMB)

-

Stop solution (e.g., 2 M H2SO4)

Procedure:

-

Plate Coating:

-

Dilute phAimR to a final concentration of 1-10 µg/mL in coating buffer.

-

Add 100 µL of the phAimR solution to each well of a 96-well plate.

-

Incubate overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

-

Blocking:

-

Add 200 µL of blocking buffer to each well.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Binding:

-

Prepare a serial dilution of tagged this compound in blocking buffer.

-

Add 100 µL of each this compound dilution to the wells.

-

Incubate for 1-2 hours at room temperature with gentle shaking.

-

Wash the plate five times with wash buffer.

-

-

Detection:

-

Add 100 µL of Streptavidin-HRP (or other appropriate secondary detection reagent) diluted in blocking buffer to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stop the reaction by adding 100 µL of stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a plate reader.

-

Plot the absorbance values against the concentration of this compound.

-

Fit the data to a one-site binding (hyperbola) equation to determine the KD.

-

Visualization of Pathways and Workflows

Hypothetical this compound-phAimR Signaling Pathway

The following diagram illustrates a potential signaling cascade initiated by the binding of this compound to phAimR. This is a generalized model that can be adapted as more information about the downstream effectors becomes available.

Caption: A potential signaling pathway initiated by this compound binding to phAimR.

Experimental Workflow: Surface Plasmon Resonance (SPR)

This diagram outlines the major steps in an SPR experiment to determine binding affinity.

Caption: Workflow for SPR-based analysis of this compound-phAimR binding.

Experimental Workflow: Direct Binding ELISA

This diagram illustrates the sequential steps of a direct binding ELISA.

Caption: Workflow for a direct binding ELISA to measure this compound-phAimR interaction.

References

- 1. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

- 2. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Sairga Peptide: A Tool for Probing the Lysis-Lysogeny Decision in Temperate Bacteriophages

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Sairga peptide is a key signaling molecule in the arbitrium quorum-sensing system, which governs the lysis-lysogeny decision-making process in certain temperate bacteriophages, such as phi3T. This system allows phages to communicate and coordinate their infection strategy based on the density of the phage population. At low phage densities, the lytic cycle is favored, leading to rapid amplification. Conversely, at high phage densities, the accumulation of the this compound peptide promotes the lysogenic cycle, where the phage genome integrates into the host bacterium's chromosome, remaining dormant as a prophage. This mechanism prevents the premature depletion of the host population, ensuring the long-term survival of the phage. The this compound peptide, with the amino acid sequence this compound, exerts its effect by binding to the intracellular receptor phAimR. This binding event leads to the dissociation of the phAimR dimer, which in turn alleviates the repression of lysogeny-promoting genes.[1] The specificity and potency of the this compound peptide make it an invaluable tool for researchers studying the molecular intricacies of lysogeny, prophage induction, and phage-host interactions. These application notes provide detailed protocols for the use of the this compound peptide in these research areas.

Data Presentation

The following tables summarize quantitative data regarding the influence of the arbitrium signaling system on prophage activity.

Table 1: Effect of Arbitrium Signaling Peptide on Prophage Reactivation

| Condition | Prophage Reactivation (PFU/mL) | Fold Change |

| Wild-type phi3T lysogen (no peptide) | ~1 x 10⁸ | - |

| Wild-type phi3T lysogen + 1000 nM signaling peptide | ~1 x 10⁷ | ~10-fold decrease |

| phi3T ΔaimR lysogen (no peptide) | ~1 x 10⁶ | ~100-fold decrease vs. WT |

| phi3T ΔaimR lysogen + 1000 nM signaling peptide | ~1 x 10⁶ | No significant change |

Data adapted from studies on the arbitrium system, illustrating the suppressive effect of the signaling peptide on prophage reactivation, which is dependent on the AimR receptor.

Table 2: Impact of Arbitrium System Gene Deletions on Prophage Reactivation

| Genotype | Prophage Reactivation (PFU/mL) |

| Wild-type phi3T | ~1 x 10⁸ |

| phi3T ΔaimP (peptide production) | ~5 x 10⁸ |

| phi3T ΔaimR (peptide receptor) | ~1 x 10⁶ |

| phi3T ΔaimX (lysis-promoting factor) | ~1 x 10⁵ |

This table demonstrates the quantitative effects of deleting key components of the arbitrium system on the spontaneous reactivation of prophages, as measured by plaque-forming units (PFU).

Table 3: this compound-phAimR Binding Affinity

| Parameter | Value |

| Dissociation Constant (Kd) | Data not readily available in the reviewed literature. A detailed protocol for its determination is provided below. |

Signaling Pathway and Experimental Workflows

This compound-Mediated Lysis-Lysogeny Decision Pathway

Caption: this compound peptide signaling pathway leading to the lysogenic cycle.

Experimental Workflow: Studying this compound's Effect on Lysogeny

Caption: Workflow for assessing the impact of this compound peptide on lysogeny frequency.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound Peptide (this compound)

Objective: To chemically synthesize and purify the this compound peptide for use in biological assays.

Materials:

-

Fmoc-Ala-Wang resin

-

Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine solution (20% in DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Reversed-phase HPLC column (C18)

-

Lyophilizer

-

Mass spectrometer

Procedure:

-

Resin Preparation: Swell Fmoc-Ala-Wang resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound alanine by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid (Fmoc-Gly-OH) using a coupling reagent like HBTU/HOBt and DIPEA in DMF.

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Wash the resin with DMF and DCM.

-

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Arg, Ile, Ser).

-

Final Deprotection: After the final amino acid (Ser) is coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold ether to remove scavengers.

-

Purification:

-

Dissolve the crude peptide in a minimal amount of ACN/water.

-

Purify the peptide using reversed-phase HPLC with a C18 column. Use a gradient of ACN in water with 0.1% TFA.

-

Collect fractions corresponding to the major peptide peak.

-

-

Characterization and Lyophilization:

-

Confirm the identity and purity of the peptide fractions using mass spectrometry and analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final this compound peptide as a white powder.

-

Protocol 2: In Vitro this compound-phAimR Binding Assay

Objective: To determine the binding affinity (Kd) of the this compound peptide to its receptor, phAimR.

Materials:

-

Purified this compound peptide

-

Purified recombinant phAimR protein

-

Binding buffer (e.g., PBS with 0.05% Tween-20)

-

Surface Plasmon Resonance (SPR) instrument and sensor chips (e.g., CM5) or Isothermal Titration Calorimeter (ITC)

-

Amine coupling kit (for SPR)

Procedure (using Surface Plasmon Resonance - SPR):

-

phAimR Immobilization:

-

Activate the surface of a sensor chip using the amine coupling kit.

-

Immobilize the purified phAimR protein onto the chip surface.

-

Deactivate any remaining active groups.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the this compound peptide in the binding buffer (e.g., ranging from nanomolar to micromolar concentrations).

-

Inject the this compound solutions over the immobilized phAimR surface at a constant flow rate.

-

Record the binding response (in Resonance Units, RU) over time.

-

After each injection, regenerate the sensor surface to remove the bound peptide.

-

-

Data Analysis:

-

Subtract the response from a reference channel to correct for non-specific binding.

-

Plot the equilibrium binding response against the this compound peptide concentration.

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the dissociation constant (Kd).

-

Protocol 3: Lysogeny Frequency Assay

Objective: To quantify the effect of the this compound peptide on the frequency of lysogeny.

Materials:

-

Host bacteria (e.g., Bacillus subtilis)

-

Temperate bacteriophage (e.g., phi3T)

-

This compound peptide stock solution

-

LB agar plates and soft agar overlay

-

Spectinomycin (or other appropriate antibiotic for lysogen selection)

Procedure:

-

Bacterial Culture: Grow the host bacteria to mid-log phase.

-

Infection: Infect the bacterial culture with the phage at a defined multiplicity of infection (MOI), for example, 0.1.

-

Treatment: Aliquot the infected culture into different tubes and add the this compound peptide at a range of final concentrations (e.g., 0 nM, 10 nM, 100 nM, 1000 nM). Include a no-phage control.

-

Incubation: Incubate the cultures for a sufficient time to allow for the lysis-lysogeny decision and lysogen formation (e.g., 2 hours).

-

Quantification of Lysogens:

-

Plate serial dilutions of the cultures onto LB agar plates containing the appropriate antibiotic to select for lysogens (assuming the phage carries a resistance marker).

-

Incubate the plates overnight and count the number of colony-forming units (CFUs) to determine the concentration of lysogens.

-

-

Quantification of Total Phage Progeny (Plaque Assay):

-

Centrifuge a portion of the cultures to pellet the bacteria.

-

Filter the supernatant to remove any remaining bacteria.

-

Perform a plaque assay by mixing serial dilutions of the filtrate with host bacteria in soft agar and pouring it onto LB agar plates.

-

Incubate overnight and count the plaque-forming units (PFUs).

-

-

Data Analysis: Calculate the lysogeny frequency as the ratio of the concentration of lysogens (CFU/mL) to the total number of infected cells (which can be estimated from the initial bacterial concentration and MOI or from the total phage progeny).

Protocol 4: Prophage Induction Assay

Objective: To assess the effect of the this compound peptide on the spontaneous and induced reactivation of prophages.

Materials:

-

Lysogenic bacterial strain (e.g., Bacillus subtilis carrying phi3T prophage)

-

This compound peptide stock solution

-

Inducing agent (e.g., Mitomycin C)

-

LB broth

-

Non-lysogenic indicator strain

Procedure:

-

Culture Preparation: Grow the lysogenic strain to early-log phase in LB broth.

-

Treatment Groups:

-

Spontaneous Induction: Aliquot the culture and add this compound peptide at various concentrations. Include a no-peptide control.

-

Chemical Induction: Aliquot the culture and add a sub-lethal concentration of Mitomycin C. To parallel tubes, add both Mitomycin C and this compound peptide at various concentrations.

-

-

Incubation: Incubate all cultures for a period to allow for prophage induction and host cell lysis (e.g., 3-4 hours).

-

Phage Titration:

-

Centrifuge the cultures and filter the supernatant.

-

Perform a plaque assay on the supernatant using the non-lysogenic indicator strain to determine the titer of released phages (PFU/mL).

-

-

Data Analysis: Compare the phage titers between the different treatment groups to determine the effect of the this compound peptide on both spontaneous and chemically induced prophage reactivation.

References

Application of SAGE (Serine-integrase Assisted Genome Engineering) in Phage Engineering

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Recent advancements in synthetic biology have provided powerful tools for the genetic manipulation of bacteriophages (phages), enabling the development of novel therapeutics, diagnostics, and research reagents. One such advanced system, Serine-integrase Assisted Genome Engineering (SAGE), offers a highly efficient and precise method for modifying phage genomes. It has come to our attention that "Sairga" is a likely misspelling of SAGE, a technology that utilizes phage-encoded serine integrases to catalyze site-specific recombination. This document provides detailed application notes and protocols for the use of the SAGE system in the genetic engineering of bacteriophages.

Serine integrases, such as Bxb1 and φC31, are enzymes that mediate unidirectional recombination between two specific DNA sequences: the attachment site on the phage (attP) and the attachment site on the bacterial host (attB). This process results in the integration of a DNA sequence containing an attP site into a genome at an attB site, creating two new hybrid sites, attL and attR. The high specificity and efficiency of this system, without the need for host cofactors, make it an ideal tool for phage genome engineering.

Applications of SAGE in phage engineering are diverse and include:

-

Therapeutic Phage Enhancement: Modification of phage genomes to broaden host range, improve bactericidal activity, or introduce genes that disrupt bacterial antibiotic resistance mechanisms.

-

Phage-based Delivery Systems: Engineering phages to deliver therapeutic payloads such as toxins or CRISPR-Cas systems to specific bacterial pathogens.

-